

# Unveiling the Molecular Architecture and Pharmacological Profile of CYB210010: A Technical Guide

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## Compound of Interest

Compound Name: CYB210010

Cat. No.: B15614101

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## Introduction

**CYB210010**, also known as 2C-T-TFM and 2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenethylamine, is a novel psychedelic compound belonging to the phenethylamine class.<sup>[1][2][3]</sup> Developed by Cybin Inc., this molecule has garnered significant interest for its potent and selective agonist activity at the serotonin 5-HT<sub>2A</sub> receptor, a key target for psychedelic-assisted therapies.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and preclinical evaluation of **CYB210010**, drawing upon published research to inform drug development professionals.

## Chemical Structure and Identification

**CYB210010** is a structurally distinct phenethylamine derivative. The core structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a trifluoromethylsulfanyl group at position 4. An ethylamine chain is attached at the 1-position of the phenyl ring.

| Identifier       | Value  |
|------------------|--|
| IUPAC Name       | 2-[2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenyl]ethanamine[1] |
| Other Names      | 2C-T-TFM, 2C-T-36[1][2][3]                                       |
| CAS Number       | 2762567-99-5[1]  |
| Chemical Formula | C11H14F3NO2S[1]  |
| Molar Mass       | 281.29 g·mol <sup>-1</sup> [1]                                   |
| SMILES           | <chem>COC1=CC(=C(C=C1CCN)OC)SC(F)(F)F</chem> [1]                 |
| InChI Key        | VOGDBAZLGHXJBS-UHFFFAOYSA-N[1]                                   |

## Pharmacological Profile: A Potent Serotonin 5-HT2A Receptor Agonist

**CYB210010** is a potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors, with modest selectivity over the 5-HT2B receptor.[1] Its high affinity and functional activity at the 5-HT2A receptor are believed to mediate its psychedelic-like effects.[4]

## In Vitro Receptor Binding and Functional Activity

Preclinical studies have quantified the binding affinity (K<sub>i</sub>) and functional potency (EC<sub>50</sub>) of **CYB210010** at various serotonin receptor subtypes. These data highlight its high potency at the 5-HT2A receptor.

| Receptor Subtype | Binding Affinity (K <sub>i</sub> , nM) | Functional Potency (EC <sub>50</sub> , nM) |
|------------------|--|--|
| 5-HT2A           | 0.35[1]                                | 4.1[1][4]                                  |
| 5-HT2C           | Not Reported                           | 7.3[1][4]                                  |
| 5-HT2B           | Not Reported                           | 88[1]                                      |

## In Vivo Preclinical Evidence: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is used to predict psychedelic potential in humans.[6][7] **CYB210010** induces a robust and long-lasting head-twitch response in mice, confirming its potent 5-HT<sub>2A</sub> agonist activity in a living system.[7]

## Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of **CYB210010**, as described in the primary scientific literature.

### Synthesis of **CYB210010**

The synthesis of **CYB210010** is a multi-step process that involves the formation of the core phenethylamine structure followed by the introduction of the trifluoromethylsulfanyl group. While the specific, step-by-step synthesis protocol is proprietary, the general approach is outlined in the publication "Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of **CYB210010**: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT<sub>2</sub> Receptor Agonist" in the Journal of Medicinal Chemistry.[8]

### In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity ( $K_i$ ) of **CYB210010** for serotonin receptors.

Methodology:

- **Membrane Preparation:** Membranes from cells expressing the target human serotonin receptors are prepared.
- **Competitive Binding:** A fixed concentration of a specific radioligand (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub>) is incubated with the receptor-containing membranes in the presence of varying concentrations of **CYB210010**.
- **Incubation:** The mixture is incubated to allow for competitive binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.

- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of **CYB210010** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

## In Vitro Functional Assays (e.g., Calcium Flux or IP1 Accumulation)

**Objective:** To determine the functional potency (EC50) of **CYB210010** as a receptor agonist.

**Methodology:**

- **Cell Culture:** Cells stably expressing the target human serotonin receptor are cultured.
- **Compound Application:** The cells are treated with varying concentrations of **CYB210010**.
- **Signal Transduction Measurement:** The activation of the receptor leads to a downstream signaling cascade. This can be measured by quantifying changes in intracellular calcium levels (using a fluorescent calcium indicator) or the accumulation of second messengers like inositol monophosphate (IP1) using commercially available kits.
- **Data Analysis:** A concentration-response curve is generated, and the EC50 value, which is the concentration of **CYB210010** that produces 50% of the maximal response, is calculated.

## In Vivo Head-Twitch Response (HTR) in Mice

**Objective:** To assess the in vivo 5-HT2A receptor agonist activity of **CYB210010**.

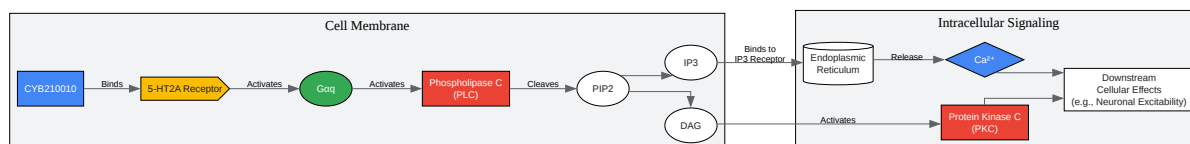
**Methodology:**

- **Animals:** Male C57BL/6J mice are commonly used for this assay.[7]
- **Acclimation:** Animals are acclimated to the testing environment before the experiment.
- **Drug Administration:** **CYB210010** is administered to the mice, typically via subcutaneous or oral routes, at various doses. A vehicle control group is also included.

- **Observation Period:** Immediately following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).
- **Data Analysis:** The number of head twitches is recorded for each animal, and dose-response curves are generated to determine the potency and efficacy of **CYB210010** in inducing this behavior.

## Visualizations

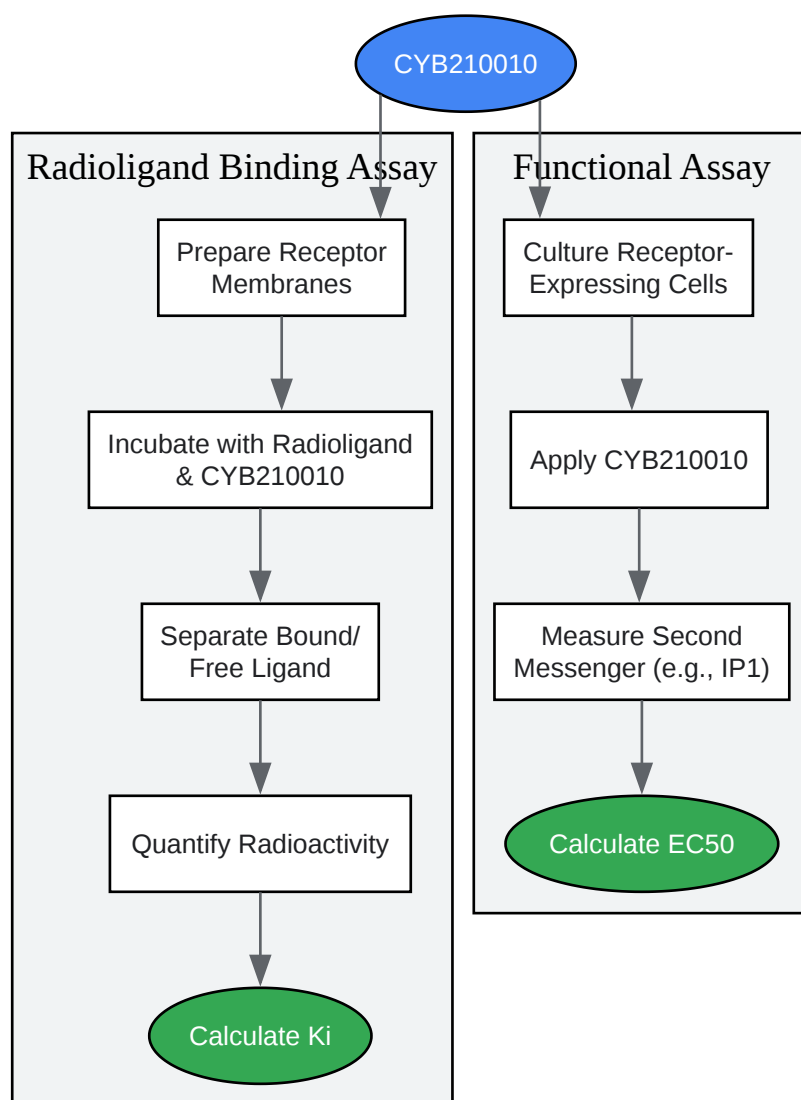
### Signaling Pathway of 5-HT2A Receptor Activation



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Caption: 5-HT2A Receptor Signaling Cascade.

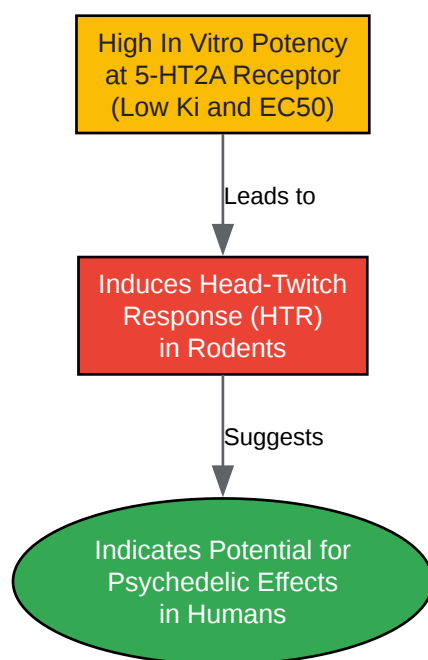
## Experimental Workflow for In Vitro Characterization



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Caption: In Vitro Characterization Workflow.

## Logical Relationship for Preclinical Psychedelic Potential Assessment



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Caption: Preclinical Psychedelic Potential Assessment.

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## References

- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. cybin.com [cybin.com]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT<sub>2</sub> Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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